Iodoacetyl-LC-biotin
Description
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine (CAS: 93285-75-7) is a bioconjugation reagent widely used in biomedical research. Its molecular formula is C₁₈H₃₁IN₄O₃S (MW: 510.44 g/mol), featuring three critical components:
- Biotin: A vitamin derivative with high affinity for streptavidin/avidin, enabling detection or purification in assays .
- Iodoacetyl group: A thiol-reactive moiety that selectively binds to cysteine residues in proteins, facilitating site-specific labeling .
- 1,6-Hexanediamine spacer: A six-carbon diamine chain enhancing solubility, stability, and spatial flexibility for optimal biotin-streptavidin interactions .
This compound is employed in drug delivery systems, biosensors, and molecular probes due to its dual functionality and biocompatibility .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-ZQIUZPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918564 | |
| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93285-75-7 | |
| Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoacetyl-LC-biotin is synthesized by attaching an iodoacetyl group to the valeric acid side chain of biotin through a 1,6-diaminohexane spacer. The compound is not soluble in water and requires dissolution in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use .
Industrial Production Methods
The industrial production of this compound involves the following steps:
Synthesis of Biotinylhexylenediamine: Biotin is reacted with 1,6-diaminohexane to form biotinylhexylenediamine.
Iodoacetylation: The biotinylhexylenediamine is then reacted with iodoacetic acid or its derivatives to introduce the iodoacetyl group.
Chemical Reactions Analysis
Types of Reactions
Iodoacetyl-LC-biotin primarily undergoes nucleophilic substitution reactions with sulfhydryl groups (-SH) on proteins and other molecules. This reaction forms a stable thioether bond .
Common Reagents and Conditions
Reagents: this compound, DMSO or DMF (for dissolution), Tris or borate buffer (pH 7.5 to 8.5).
Conditions: The reaction is typically performed in the dark at room temperature to prevent degradation of the iodoacetyl group
Major Products
The major product of the reaction between this compound and a protein containing sulfhydryl groups is a biotinylated protein with a stable thioether bond .
Scientific Research Applications
Key Applications
-
Protein Biotinylation
- N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine is primarily used for biotinylating proteins containing free thiol groups. This application is crucial for studying protein interactions and dynamics within cellular environments.
-
Affinity Purification
- The compound enables the purification of biotinylated proteins through streptavidin affinity chromatography, allowing researchers to isolate specific proteins from complex mixtures.
-
Microarray Technology
- It is instrumental in protein microarray applications, where biotinylated proteins can be immobilized on surfaces for high-throughput analysis of protein interactions and functions.
-
Immunoassays
- The compound enhances the sensitivity of immunoassays by enabling the detection of target proteins through the strong avidin-biotin interaction.
-
Intracellular Labeling
- Due to its membrane permeability, N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine can be used for intracellular labeling of proteins, facilitating studies on protein localization and dynamics within cells.
Case Study 1: Protein Dynamics Analysis
A study utilized N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine to label cysteine-containing proteins in mammalian cells. The researchers observed enhanced detection sensitivity in protein interactions using streptavidin-conjugated detection methods. This study highlighted the reagent's effectiveness in studying real-time protein dynamics within live cells.
Case Study 2: Development of Protein Microarrays
In another research project, the compound was employed to create a protein microarray platform for analyzing protein-protein interactions in cancer research. The biotinylation facilitated the immobilization of various oncogenic proteins on microarray surfaces, allowing for comprehensive interaction mapping that could lead to potential therapeutic targets.
Mechanism of Action
Iodoacetyl-LC-biotin exerts its effects by reacting with sulfhydryl groups on proteins and other molecules. The iodoacetyl group undergoes nucleophilic substitution with the thiol group, resulting in the formation of a stable thioether bond. This reaction is specific and irreversible, making it a reliable method for biotinylation .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Selected Biotinylation Reagents
Key Observations :
Reactivity Specificity :
- The iodoacetyl group in the target compound enables thiol-selective labeling, unlike amine-reactive reagents (e.g., Biotin-C6-amine) . This reduces off-target binding in cysteine-rich environments.
- Comparatively, DBCO-based reagents (e.g., Biotin-PEG₃-S-S-DBCO) utilize strain-promoted click chemistry for azide conjugation, offering orthogonal reactivity .
Spacer Length and Solubility: The 1,6-hexanediamine spacer provides a balance between solubility (due to hydrophilic amines) and steric flexibility, outperforming shorter ethylenediamine (C2) spacers in adsorption capacity .
Stability and Regeneration :
- The target compound’s iodoacetyl group forms stable thioether bonds, whereas disulfide-linked reagents (e.g., Biotin-PEG₃-S-S-DBCO) allow reversible conjugation under reducing conditions .
Table 2: Adsorption and Binding Efficiency
- Environmental Applications : 1,6-hexanediamine-modified adsorbents (e.g., AF-MCTS) exhibit superior Cr(VI) removal (200 mg/g) compared to ethylenediamine analogs (120 mg/g), attributed to higher amine density and pore accessibility .
- Biomedical Applications : The target compound’s hexanediamine spacer enhances solubility in biological buffers, critical for in vivo stability, while shorter spacers (e.g., C2) may aggregate .
Biological Activity
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine, also known as N-iodoacetyl-N'-biotinylhexylenediamine, is a specialized biotinylation reagent extensively utilized in biochemical research. This compound is characterized by its ability to form stable covalent bonds with biomolecules, particularly proteins, through the reaction of its iodoacetyl group with sulfhydryl (-SH) groups present in the target molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine has the following chemical properties:
- Molecular Formula : C18H31IN4O3S
- Molecular Weight : 510.43 g/mol
- Appearance : White to off-white solid
- Solubility : Insoluble in water; soluble in DMSO or DMF with gentle warming
The mechanism of action involves the nucleophilic attack of thiol groups on the electrophilic carbon of the iodoacetyl moiety, resulting in the formation of a stable thioether bond. This reaction is irreversible and occurs optimally at a pH range of 7.5 to 8.5 . The structure includes a hexylenediamine spacer that enhances membrane permeability, facilitating intracellular labeling of proteins.
Applications in Biochemical Research
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine serves multiple functions in various research applications:
- Bioconjugation : It is primarily used for biotinylating proteins, enabling their subsequent isolation and purification using streptavidin or avidin conjugates due to the strong affinity between biotin and these proteins.
- Protein Microarrays : The compound is instrumental in creating protein microarrays where specific protein interactions can be studied .
- Immunoassays : Enhances detection sensitivity in assays by allowing for specific labeling and purification of target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine:
- Protein Labeling Efficiency : Research demonstrated that this compound effectively labels proteins containing free thiol groups. The stability of the formed thioether bonds allows for reliable tracking of protein dynamics within cellular environments .
- Intracellular Studies : A study highlighted its use in intracellular labeling, where it facilitated investigations into protein localization and interactions within living cells. The membrane-impermeable nature of the compound was noted as a significant advantage for such applications .
- Comparative Analysis with Other Reagents : In comparative studies with other biotinylation reagents, N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine showed superior performance in terms of labeling efficiency and stability of the resultant bioconjugates .
Summary Table of Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H31IN4O3S |
| Molecular Weight | 510.43 g/mol |
| Solubility | Insoluble in water; soluble in DMSO/DMF |
| Reaction Type | Forms stable thioether bonds with thiols |
| Optimal pH for Reaction | 7.5 - 8.5 |
| Primary Applications | Bioconjugation, protein microarrays, immunoassays |
Q & A
Q. What are the primary applications of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine in protein modification studies?
This compound is widely used for site-specific biotinylation of cysteine residues in proteins. The iodoacetyl group reacts selectively with thiol (-SH) groups under mild conditions (pH 7–8, room temperature), enabling covalent attachment of biotin. Applications include:
- Affinity capture : Biotin-streptavidin interaction facilitates pull-down assays or surface immobilization for SPR/ELISA .
- Molecular probes : Enables tracking of protein localization via fluorescent streptavidin conjugates .
- Drug delivery systems : Biotinylation of targeting ligands for avidin-mediated delivery .
Q. How does the structure of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine contribute to its function as a bioconjugation reagent?
- Biotin moiety : Provides high-affinity binding to streptavidin/avidin (Kd ≈ 10⁻¹⁵ M) for downstream detection or purification .
- Iodoacetyl group : Reacts specifically with cysteine thiols via alkylation, ensuring site-specific labeling .
- 1,6-Hexanediamine spacer : Enhances solubility in aqueous buffers and reduces steric hindrance between the target protein and streptavidin .
Q. What is the recommended protocol for conjugating N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine to cysteine-containing proteins?
- Step 1 : Reduce disulfide bonds in the protein using TCEP or DTT (1–5 mM, 30 min, room temperature).
- Step 2 : Dialyze into a thiol-free buffer (e.g., PBS, pH 7.4).
- Step 3 : Incubate the protein with a 5–10 molar excess of the reagent (1–2 h, 25°C, protected from light).
- Step 4 : Quench unreacted iodoacetyl groups with β-mercaptoethanol (10 mM, 15 min) and purify via size-exclusion chromatography .
Advanced Research Questions
Q. What experimental parameters should be optimized when using N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine for site-specific protein labeling?
- pH : Optimal reactivity occurs at pH 7–8; lower pH reduces thiol deprotonation, slowing the reaction .
- Temperature : Higher temperatures (e.g., 37°C) accelerate labeling but may denature heat-sensitive proteins.
- Molar ratio : Excess reagent (10:1) ensures complete labeling but may require optimization to avoid over-modification .
- Reaction time : Monitor labeling efficiency via mass spectrometry or streptavidin blotting at intervals (15–120 min) .
Q. How can researchers validate the efficiency of biotinylation using N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine in complex biological samples?
- Streptavidin-HRP Western blot : Detects biotinylated proteins in lysates .
- LC-MS/MS : Identifies modified cysteine residues and quantifies labeling efficiency .
- Competitive ELISA : Measures biotin accessibility by comparing signals with free biotin .
Q. What are the common sources of variability in biotinylation efficiency, and how can they be mitigated?
- Protein conformation : Buried cysteine residues may require partial denaturation (e.g., 0.1% SDS) for accessibility .
- Reducing agents : Residual TCEP/DTT can quench iodoacetyl reactivity; ensure thorough dialysis .
- Reagent stability : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis of the iodoacetyl group .
Q. How to resolve discrepancies in biotinylation levels across different protein substrates?
- Cysteine accessibility : Use computational tools (e.g., PyMOL) to predict solvent-exposed thiols.
- Alternative labeling sites : Introduce surface-exposed cysteine residues via mutagenesis .
- Competitive assays : Compare labeling in the presence/absence of thiol-blocking agents (e.g., N-ethylmaleimide) .
Q. What analytical techniques are most effective for quantifying incorporation of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine?
- HPLC with UV/Vis detection : Separates labeled/unlabeled protein and quantifies biotinylation via peak integration .
- Ellman’s assay : Measures free thiols pre-/post-labeling to calculate reaction efficiency .
- MALDI-TOF MS : Detects mass shifts (+510.43 Da per modification) to confirm stoichiometry .
Data Contradiction Analysis
Example : Conflicting reports on optimal pH for iodoacetyl-thiol reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
